This compound belongs to the class of sulfonamides, which are known for their antibacterial properties. The presence of a pyridine ring and a butoxy group suggests potential interactions with biological targets, making it of interest in drug design and development.
The synthesis of (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid typically involves several steps:
Each step requires careful optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and selectivity.
The molecular structure of (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid can be analyzed using various spectroscopic techniques:
The compound's structure features a central propanoic acid backbone with a butylsulfonamide group and a complex aromatic system, including a pyridine ring that contributes to its chemical reactivity and potential biological interactions.
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid can undergo various chemical reactions:
These reactions are essential for understanding how the compound might behave in biological systems or during synthesis.
The mechanism of action for (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid is likely linked to its interaction with specific biological targets:
Further studies are needed to elucidate specific interactions at a molecular level.
The physical and chemical properties of (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid include:
These properties influence its bioavailability and therapeutic efficacy.
(S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid has potential applications in:
The compound is systematically named as (S)-2-(Butylsulfonamido)-3-(4-(4-(pyridin-4-yl)butoxy)phenyl)propanoic acid, reflecting its core structural features. The parent structure is L-tyrosine, modified by:
The absolute (S)-configuration at the Cα stereogenic center is critical for biological activity. This chiral center arises from the L-tyrosine scaffold, and its stereochemistry is explicitly denoted by the (S) prefix in the IUPAC name. Alternative nomenclature includes N-(n-Butanesulfonyl)-O-[4-(4-pyridinyl)-butyl]-(S)-tyrosine, emphasizing the tyrosine backbone and substituents [5].
The molecular formula C₂₂H₃₀N₂O₅S was confirmed through high-resolution mass spectrometry and elemental analysis. This composition accounts for:
Table 1: Atomic Composition and Mass Analysis
Component | Count | Contribution to MW (g/mol) |
---|---|---|
Carbon (C) | 22 | 264.30 |
Hydrogen (H) | 30 | 30.24 |
Nitrogen (N) | 2 | 28.01 |
Oxygen (O) | 5 | 80.00 |
Sulfur (S) | 1 | 32.06 |
Total Molecular Weight | 434.55 |
The exact monoisotopic mass is 434.1880 Da, consistent with theoretical calculations [5].
X-ray diffraction studies of the hydrochloride salt (CAS 142373-60-2) reveal key structural features:
The hydrochloride salt crystallizes in the monoclinic space group P2₁, with unit cell parameters:
Conformational flexibility is observed in solution (NMR studies), where the butoxy linker (‑O‑CH₂‑CH₂‑CH₂‑CH₂‑Py) samples gauche and anti rotamers. This flexibility enables adaptation to biological targets [3].
The (S)-enantiomer is the pharmacologically active form, while the (R)-enantiomer (CAS 158808-86-7) exhibits significantly reduced target affinity. Key comparative data:
Table 2: Enantiomeric Comparison of Tirofiban Derivatives
Property | (S)-Enantiomer | (R)-Enantiomer |
---|---|---|
CAS Number | 144494-65-5 (free acid) [2] | 158808-86-7 [7] |
Specific Rotation | [α]₂₅D = +38.5° (c=1, MeOH) | [α]₂₅D = -39.2° (c=1, MeOH) |
Biological Activity | GP IIb/IIIa IC₅₀ = 11 nM | GP IIb/IIIa IC₅₀ > 10,000 nM |
Molecular Configuration | (S) at Cα stereocenter | (R) at Cα stereocenter |
The racemate (1:1 mixture of (R)- and (S)-forms) displays intermediate activity, confirming stereospecific binding. Chromatographic separation (chiral HPLC) uses cellulose-based stationary phases, with retention times of 9.2 min ((R)-enantiomer) and 14.7 min ((S)-enantiomer) [4] [7].
Structurally, the (R)-enantiomer shares identical bond lengths/angles but differs in three-dimensional topology around Cα. This alters the spatial orientation of the sulfonamido and carboxylate groups, disrupting key interactions with the GP IIb/IIIa receptor’s Asp/Asp residues [7].
Impurity profiling identifies stereochemical degradation as a critical quality parameter. The (R)-enantiomer is designated "Tirofiban Impurity 8" in pharmacopeial standards, with allowable limits <0.5% in active pharmaceutical ingredients [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1